Cloxacillin Sodium EP Impurity B (Mixture of Diastereomers)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

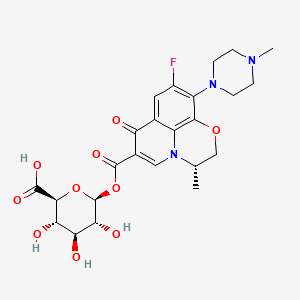

Cloxacillin Sodium EP Impurity B, also known as Penilloic Acid of Cloxacillin, is an impurity of Cloxacillin Sodium . It is a semi-synthetic antibiotic medication used for treating bacterial infections . The CAS Number is 1642559-64-5 .

Synthesis Analysis

A stability-indicating RP-UPLC method was developed for the determination of Cloxacillin Sodium in its bulk form and formulation . This method uses ultra-performance liquid chromatography to reduce analysis time, increase reliability through higher resolution, sensitivity, and selectivity, and is also economical due to reducing solvent consumption .Molecular Structure Analysis

The molecular formula of Cloxacillin Sodium EP Impurity B is C18 H20 Cl N3 O4 S . The molecular weight is 409.887 . The chemical name is (2RS,4S)-2- [ [ [ [3- (2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid .Chemical Reactions Analysis

A chromatographic separation of the drug as well as its degradants was achieved using a specific column with a gradient of mobile phase . The drug degrades under alkaline, acidic, and oxidative conditions but was stable in temperature and light .Applications De Recherche Scientifique

Antibiotic Applications

Cloxacillin Sodium EP Impurity B is an impurity of Cloxacillin, which is an antibiotic that belongs to the group of the isoxazolylpenicillins . It is widely used to treat infections caused by species of staphylococci that produce beta-lactamase due to its inhibitory effects on beta-lactamase binding .

Study of pH in Antibiotic Effectiveness

Cloxacillin has been used to study the role of pH in antibiotic effectiveness . The effectiveness of antibiotics can vary significantly depending on the pH of the environment, and studying this can help optimize antibiotic treatments.

Study of Oxidative Stress on Bifidobacteria

Cloxacillin has been used in research to understand how oxidized bile, acid, and hydrogen peroxide stress affects the sensitivity of bifidobacteria . This research can help in understanding the survival and functioning of probiotic bacteria in the human gut.

Water Treatment

Cloxacillin has been studied in the context of water treatment, specifically in the removal of the antibiotic from water . The study evaluated the treatment of the antibiotic in water by means of electrochemical oxidation, TiO2 photocatalysis, and the photo-Fenton system .

Study of Degradation Pathways

The degradation pathways of Cloxacillin have been studied using various treatments. These include oxidation of the thioether group, opening of the central β-lactam ring, breakdown of the secondary amide, hydroxylation of the aromatic ring, and decarboxylation .

Study of Antibiotic Removal Mechanisms

Different mechanisms of antibiotic removal have been studied using Cloxacillin. For example, in the photo-Fenton process, the hydroxyl radical was involved in the antibiotic removal, while in the TiO2 photocatalysis process, the action of both the holes and the adsorbed hydroxyl radicals degraded the pollutant .

Mécanisme D'action

Target of Action

Cloxacillin Sodium EP Impurity B, like its parent compound Cloxacillin, primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins are essential for the synthesis of the bacterial cell wall, a critical component for bacterial survival.

Mode of Action

The compound interacts with its targets by binding to the PBPs, which inhibits the third and last stage of bacterial cell wall synthesis . This interaction disrupts the structural integrity of the bacterial cell wall, leading to cell lysis . It is also suggested that Cloxacillin may interfere with an autolysin inhibitor, further promoting cell lysis .

Result of Action

The primary result of Cloxacillin Sodium EP Impurity B’s action is the lysis of bacterial cells due to the disruption of cell wall synthesis . This leads to the death of the bacteria, effectively treating the infection.

Safety and Hazards

Propriétés

IUPAC Name |

2-[[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O4S/c1-9-13(14(22-26-9)10-6-4-5-7-11(10)19)16(23)20-8-12-21-15(17(24)25)18(2,3)27-12/h4-7,12,15,21H,8H2,1-3H3,(H,20,23)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBJJEXBUJGUBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3NC(C(S3)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

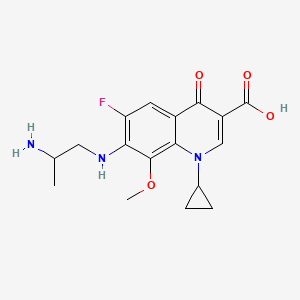

![1-Cyclopropyl-7-[4-(ethoxycarbonyl)piperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B601380.png)

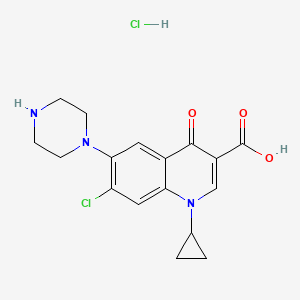

![[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B601388.png)